molecular formula C19H20N4O B2865791 4-(1H-pyrrol-1-yl)-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)benzamide CAS No. 2034588-26-4

4-(1H-pyrrol-1-yl)-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)benzamide

Cat. No. B2865791
CAS RN: 2034588-26-4
M. Wt: 320.396
InChI Key: SNHDLACGJODJKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(1H-pyrrol-1-yl)-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)benzamide is a useful research compound. Its molecular formula is C19H20N4O and its molecular weight is 320.396. The purity is usually 95%.
BenchChem offers high-quality 4-(1H-pyrrol-1-yl)-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(1H-pyrrol-1-yl)-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Heterocyclic Synthesis

Research has explored the synthesis of heterocyclic compounds using related functional groups as precursors. For example, studies have shown that compounds containing pyrazole, pyridine, and benzamide moieties can serve as key intermediates in the synthesis of diverse heterocyclic systems. These compounds are of interest due to their potential applications in developing new materials and pharmaceuticals (Mohareb et al., 2004), (Yıldırım et al., 2005).

Molecular Interaction Studies

The study of molecular interactions involving compounds with pyrazole and benzamide functionalities has provided insights into receptor-ligand interactions, which are crucial for drug discovery and development. These studies help in understanding how modifications in molecular structure can influence binding affinity and selectivity towards specific biological targets (Shim et al., 2002).

Luminescent Materials

Compounds containing pyridine and benzamide functionalities have been investigated for their luminescent properties and potential applications in optoelectronic devices. These studies focus on understanding the photophysical properties of such compounds and their utility in developing new materials with enhanced emission characteristics (Srivastava et al., 2017).

Supramolecular Chemistry

Research has also delved into the formation of supramolecular structures involving compounds with pyridine and related heterocyclic moieties. These studies explore the role of hydrogen bonding and other weak intermolecular interactions in the assembly of complex structures, which have implications in materials science and nanotechnology (Wang et al., 2014).

Antiviral and Anticancer Activities

Some research efforts have been focused on evaluating the biological activities of compounds containing pyrazole, pyridine, and benzamide functionalities. These studies aim to discover new therapeutic agents with potent antiviral and anticancer activities (Hebishy et al., 2020).

properties

IUPAC Name

4-pyrrol-1-yl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O/c24-19(15-6-8-17(9-7-15)22-10-3-4-11-22)20-13-16-14-21-23-12-2-1-5-18(16)23/h3-4,6-11,14H,1-2,5,12-13H2,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNHDLACGJODJKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C(=C(C=N2)CNC(=O)C3=CC=C(C=C3)N4C=CC=C4)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1H-pyrrol-1-yl)-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)benzamide

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